
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole
Overview
Description
“3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds . It has a molecular formula of C6H10ClN3 . Triazole compounds, including this one, are known to bind in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole”, involves reactions of N-tosylhydrazones with sodium azide, cyclization of 4-toluenesulfonyl hydrazines and methyl ketones in the presence of iodine and 1-aminopyridinium iodide, α-ketoacetals and amines, and cycloaddition of azides, propiolic acids, and arylboronic acids in the presence of different catalysts .
Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds, including “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been shown to exhibit a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Scientific Research Applications
Pharmaceutical Chemistry
1,2,4-Triazole derivatives are prominent in pharmaceutical chemistry due to their structural similarity to the adenine part of DNA. They are known to interact with enzymes and receptors through hydrogen bonding and dipole interactions . The chloro and isopropyl groups in “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” may enhance these interactions, potentially leading to new drug candidates.
Agrochemistry
In agrochemistry, triazole compounds serve as growth regulators and fungicides. The specific substituents on the triazole ring can be tailored to target certain plant pathogens or to regulate growth, making “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” a candidate for developing new agrochemical agents .
Material Sciences
The triazole ring can improve the thermal stability and mechanical properties of materials. “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” could be incorporated into polymers or coatings to enhance durability or to confer other desirable properties .
Organic Catalysts
Triazoles are known to act as ligands in catalysis due to their ability to coordinate with metals. The unique structure of “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” might offer new opportunities in the development of catalysts for organic synthesis .
Antimicrobial Agents
The triazole core is present in many antimicrobial agents. Modifications on the triazole ring, such as the chloro and isopropyl groups, can lead to compounds with enhanced antimicrobial activity. This makes “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” a potential scaffold for developing new antimicrobials .
Anticancer Research
Triazole derivatives have shown potential in anticancer research. The ability to modify the triazole ring structure allows for the design of compounds that can interact with cancer cell receptors or enzymes. “3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” could be explored for its anticancer properties, possibly leading to novel therapies .
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
The mode of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. For example, some antiviral 1,2,4-triazole derivatives have been found to inhibit viral replication by interacting with viral proteins .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. For instance, some antiviral 1,2,4-triazole derivatives have been found to interfere with the viral life cycle, preventing the virus from replicating and spreading .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives can vary depending on the specific compound. Many 1,2,4-triazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. For example, some antiviral 1,2,4-triazole derivatives have been found to inhibit viral replication, leading to a decrease in viral load .
Action Environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and bioavailability .
properties
IUPAC Name |
3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDWEVPPDYXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



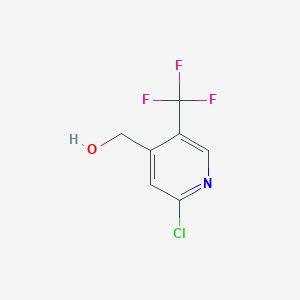
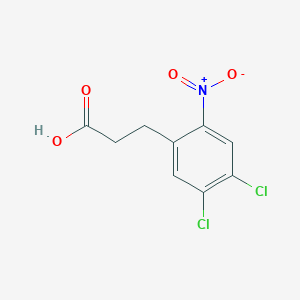
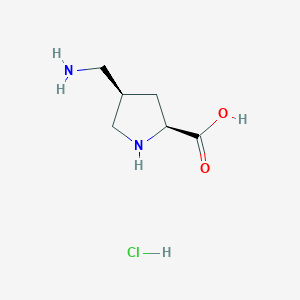

![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)

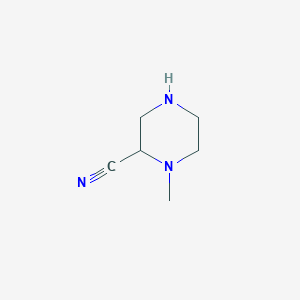
![6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1430292.png)
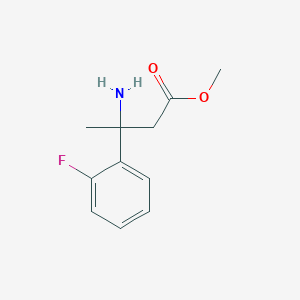

![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)
![(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1430297.png)
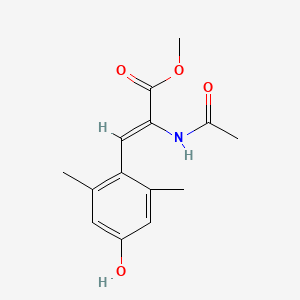
![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)